

# Investigating the discovery and development of BI-1347

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to BI-1347: A Selective CDK8/CDK19 Inhibitor

This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **BI-1347**, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19. Developed by Boehringer Ingelheim, **BI-1347** serves as a high-quality chemical probe for investigating the roles of the CDK8/Mediator complex in transcription, oncology, and immunology.

#### **Introduction to BI-1347**

**BI-1347** is a small molecule inhibitor designed for high potency and selectivity against the kinase activity of CDK8 and CDK19.[1][2][3] These kinases are key components of the Mediator complex, a crucial multiprotein assembly that links gene-specific transcription factors to the RNA Polymerase II machinery, thereby regulating gene expression.[1][3] Dysregulation of CDK8 has been implicated in various cancers, including those of the colon and pancreas, making it a compelling target for therapeutic intervention.[1][3] **BI-1347**'s favorable drug metabolism and pharmacokinetic (DMPK) profile makes it suitable for both in vitro and in vivo studies to explore CDK8/19 biology.[1][3]

#### **Mechanism of Action**

**BI-1347** exerts its biological effects by competitively inhibiting the ATP-binding site of CDK8 and CDK19. This inhibition prevents the phosphorylation of downstream substrates, most notably leading to a reduction in the phosphorylation of STAT1 at the Ser727 residue.[4][5] A



primary consequence of this mechanism is the enhancement of the innate immune response against tumors. Specifically, CDK8/19 inhibition has been shown to boost the cytotoxic functions of Natural Killer (NK) cells by increasing their production of key effector proteins such as perforin and granzyme B.[4][6] This augmentation of NK cell activity promotes tumor surveillance and cytotoxicity.[1]



Click to download full resolution via product page

Caption: Mechanism of Action of BI-1347.

# **Quantitative Data Summary**

The preclinical profile of **BI-1347** is characterized by high potency, selectivity, and suitability for in vivo application.



Table 1: In Vitro Biological Activity of BI-1347

| Parameter          | Assay System                      | Value                           | Reference |
|--------------------|-----------------------------------|---------------------------------|-----------|
| CDK8 Inhibition    | Cell-free kinase<br>assay         | IC <sub>50</sub> = 1.0 - 1.1 nM | [1][4][7] |
| CDK19 Inhibition   | Cell-free kinase assay            | IC <sub>50</sub> = 1.7 nM       | [2]       |
| Cell Proliferation | MV-4-11 leukemia<br>cells         | IC50 = 7 nM                     | [3]       |
| NK Cell Activity   | Perforin secretion in NK-92 cells | EC50 = 7.2 nM                   | [3][4]    |

| Selectivity | Panel of 318 other kinases | No significant inhibition at 1  $\mu$ M |[2] |

Table 2: In Vitro DMPK and Physicochemical Properties of BI-1347

| Parameter           | Assay System                  | Value                      | Reference |
|---------------------|-------------------------------|----------------------------|-----------|
| Aqueous Solubility  | FaSSIF / FeSSIF               | 11 / 280 μg/mL             | [3]       |
| Cell Permeability   | Caco-2 (A to B)               | 95 x 10 <sup>-6</sup> cm/s | [3]       |
| Efflux Ratio        | Caco-2                        | 1.1                        | [3]       |
| Metabolic Stability | Human Hepatocyte<br>Clearance | 17% of liver blood flow    | [3]       |

| Plasma Protein Binding | Human Plasma | 98% |[3] |

Table 3: In Vivo Efficacy of BI-1347



| Animal Model             | Dosing Schedule          | Key Outcome                                                                                   | Reference |
|--------------------------|--------------------------|-----------------------------------------------------------------------------------------------|-----------|
| MV-4-11 Xenograft        | 10 mg/kg, p.o.,<br>daily | Reduced tumor volume                                                                          | [2]       |
| B16-F10-luc2<br>Melanoma | 10 mg/kg, p.o., daily    | Reduced STAT1S727<br>phosphorylation by<br>60%; Tumor growth<br>inhibition of 94% (day<br>23) | [5]       |

| EMT6 Breast Cancer | 10 mg/kg, p.o., intermittent | Increased median survival, synergistic effect with SMAC mimetic BI-8382 |[5][6] |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize **BI-1347**.

# CDK8/Cyclin C Kinase Inhibition Assay (Biochemical)

This protocol describes a typical luminescence-based assay to determine the IC₅₀ of a test compound against CDK8.

- Reagents & Materials: Recombinant human CDK8/Cyclin C enzyme, appropriate peptide substrate, ATP, kinase buffer, ADP-Glo™ Luminescence Assay Kit, test compound (BI-1347), and a negative control compound (e.g., BI-1374).
- Compound Preparation: Serially dilute **BI-1347** in DMSO to create a range of concentrations (e.g., from 10  $\mu$ M to 0.1 nM).
- Kinase Reaction: In a 384-well plate, add 5 μL of kinase buffer containing the CDK8/Cyclin C enzyme and the peptide substrate. Add 50 nL of the serially diluted compound.
- Initiation: Initiate the reaction by adding 5  $\mu$ L of ATP solution at a concentration equivalent to the  $K_m$  for ATP. Incubate for 1 hour at room temperature.



- Detection: Stop the kinase reaction and measure the amount of ADP generated by adding 10
  µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
- Signal Generation: Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase/luciferin reaction. Incubate for 30 minutes.
- Data Acquisition: Measure luminescence using a plate reader. The signal is inversely correlated with kinase activity.
- Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## **Cell Proliferation Assay (MV-4-11)**

This protocol outlines the measurement of anti-proliferative effects using a leukemia cell line.

- Cell Culture: Culture MV-4-11 acute myeloid leukemia cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO<sub>2</sub>.
- Plating: Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach or acclimate for 24 hours.
- Compound Treatment: Treat cells with a serial dilution of BI-1347 (e.g., from 10 μM to 0.1 nM) for 72 hours. Include a DMSO vehicle control.
- Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell
   Viability Assay reagent to each well. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.
- Data Acquisition: After a 10-minute incubation, measure luminescence with a plate reader.
- Analysis: Normalize the results to the DMSO-treated control wells and plot cell viability against compound concentration to calculate the IC<sub>50</sub>.

## In Vivo Tumor Xenograft Study

### Foundational & Exploratory





This protocol provides a general framework for assessing the anti-tumor efficacy of **BI-1347** in a mouse model.

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for human cell line xenografts (like MV-4-11) or syngeneic models (e.g., C57BL/6 mice for B16-F10 melanoma) for immunotherapy studies.
- Tumor Implantation: Subcutaneously implant 5x10<sup>6</sup> tumor cells suspended in Matrigel into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a mean volume of 100-150 mm<sup>3</sup>, randomize the animals into treatment and control groups (n=8-10 per group).
- Compound Formulation & Dosing: Formulate BI-1347 in a suitable vehicle (e.g., 0.5% Natrosol) for oral gavage. Administer the compound at the specified dose (e.g., 10 mg/kg) according to the desired schedule (e.g., once daily). The control group receives the vehicle only.
- Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
- Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm<sup>3</sup>) or after a fixed duration (e.g., 30 days). Efficacy is determined by calculating the Tumor Growth Inhibition (TGI).
- Pharmacodynamic Analysis: At specified time points post-dose, tumor or surrogate tissues
  can be collected to analyze biomarkers, such as the level of pSTAT1S727, by Western blot
  or immunohistochemistry.





Click to download full resolution via product page

Caption: General Preclinical Development Workflow.



#### Conclusion

**BI-1347** is a highly potent, selective, and well-characterized inhibitor of CDK8 and CDK19. Its demonstrated activity in both in vitro and in vivo cancer models, particularly through the modulation of NK cell function, establishes it as an invaluable tool for researchers. The data and protocols presented herein underscore its utility as a chemical probe to further elucidate the therapeutic potential of targeting the CDK8/Mediator complex in oncology and immuno-oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pardon Our Interruption [opnme.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Investigating the discovery and development of BI-1347]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606071#investigating-the-discovery-anddevelopment-of-bi-1347]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com